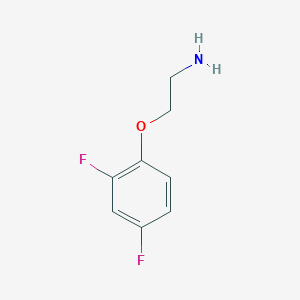

2-(2,4-Difluorophenoxy)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A novel synthetic route for a related compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, which is an intermediate of Silodosin, was developed using 2-nitrochlorobenzene as the starting material. The process involved multiple steps, including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis, highlighting the complexity of synthesizing such fluorinated compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For instance, the synthesis and spectral identification of Schiff bases derived from 2-(piperidin-4-yl)ethanamine were monitored using UV-Visible and FTIR spectroscopy. The structures were further deduced by NMR, FTIR, UV-Vis, MS, EA, EDS, and TG-derived physical measurements . Additionally, the crystal structure of p,p'-dichlorodiphenoxy-1,2-ethane was determined to be monoclinic with specific cell dimensions, providing insights into the conformation of such molecules .

Chemical Reactions Analysis

The chemical reactivity of fluorine-containing compounds is of significant interest due to their potential applications. The review on fluorine-containing 2,4-dioxo acids discusses the synthesis, tautomerism, electronic structures, and chemical transformations of these compounds, which can yield fluorinated heterocyclic compounds through various reactions . Radical addition reactions of fluorinated species have also been explored, demonstrating the regioselectivity and chemoselectivity of these processes .

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties due to the presence of fluorine atoms. The research on radical addition reactions of fluorinated species, for example, shows that the radical addition to perfluoroalk-1-enes and perfluoro[trifluorovinyl (poly)ethers] can be highly selective, leading to the synthesis of 1-(polyfluoroalkyl)ethane-1,2-diols with high yields and regioselectivity . The thermal, DFT, antioxidant, antibacterial, and molecular docking investigations of Schiff bases with a 2-(piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine moiety further illustrate the diverse properties that can be exhibited by fluorinated ethanamines .

Applications De Recherche Scientifique

Identification and Chemical Analysis

A study detailed the identification of a new class of thermolabile psychoactive compounds through gas chromatography-mass spectrometry (GC-MS), utilizing chemical derivatization to enhance detection and analysis. This method could be applicable for the analysis of compounds like 2-(2,4-Difluorophenoxy)ethanamine, considering the structural similarities with psychoactive substances (Lum et al., 2020).

Synthetic Routes and Chemical Properties

Research on the development of novel synthetic routes for related compounds, such as 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, highlights the chemical properties and potential applications of these substances in medical treatments. The study underscores the significance of innovative synthetic methods in accessing key intermediates for pharmaceutical applications, which could be relevant for compounds with similar structures (Luo et al., 2008).

Pharmacological and Toxicological Analysis

Another aspect of research focuses on the pharmacological and toxicological properties of phenethylamine derivatives. Studies exploring the effects of these compounds on biological systems, including their mechanism of action at serotonin receptors and potential toxicities, provide a framework for understanding the biological interactions of chemically related substances (Eshleman et al., 2018).

Environmental and Biological Detection

The detection of similar compounds in environmental samples and biological tissues emphasizes the importance of analytical techniques for monitoring the presence and impact of these substances. Research in this area contributes to the development of methods for the identification and quantification of potentially hazardous chemicals in various matrices (Poklis et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

2-(2,4-difluorophenoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUDXUQCDMPKKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Difluorophenoxy)ethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate](/img/structure/B1341473.png)

![5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1341478.png)

![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)